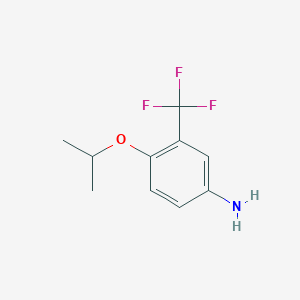

4-Isopropoxy-3-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZVIBGPQPZUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70338-45-3 | |

| Record name | 4-isopropoxy-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 Isopropoxy 3 Trifluoromethyl Aniline

Reactivity of the Amine Functionality

The primary amine group (-NH2) is a key site of reactivity in 4-Isopropoxy-3-(trifluoromethyl)aniline, readily participating in reactions typical of aromatic amines.

Acylation Reactions (e.g., Formamide (B127407) Formation)

The amine functionality of this compound can be acylated to form amides. A notable example is N-formylation, which serves as a method for introducing a formyl group and is a pivotal step in the synthesis of various pharmaceutical intermediates. This transformation can be efficiently achieved using formic acid as the formyl source, activated by an agent such as triflic anhydride (B1165640) (Tf2O) in the presence of a base like triethylamine (B128534) (Et3N). The reaction proceeds under mild conditions, yielding the corresponding N-(4-isopropoxy-3-(trifluoromethyl)phenyl)formamide.

The plausible mechanism involves the initial activation of formic acid by triflic anhydride, followed by nucleophilic attack from the aniline (B41778) nitrogen, leading to the displacement of the triflate group and formation of the formamide product.

Table 1: Representative Acylation Reaction

| Reactant | Reagents | Product | Reaction Type |

|---|

Sulfonylation Reactions

Sulfonylation of the amine group in this compound leads to the formation of sulfonamides. Modern synthetic methods employ visible-light-mediated reactions, which offer a mild and efficient route for this transformation. nih.govrsc.org In this process, a photocatalyst, such as an iridium complex, facilitates the reaction between the aniline and a sulfonylating agent, like a sulfonyl fluoride (B91410) or a sulfinate salt. nih.govrsc.org This method is advantageous due to its operational simplicity and the stability of the sulfonylation reagents. nih.gov The reaction proceeds via a radical process, where the sulfonyl fluoride is activated to form a sulfonyl radical that then couples with the aniline. nih.gov

Table 2: Representative Sulfonylation Reaction

| Reactant | Reagents | Product | Reaction Type |

|---|

Alkylation Reactions

The amine nitrogen can undergo alkylation, including specialized reactions like fluoroalkylation. The introduction of fluoroalkyl groups is of significant interest in medicinal chemistry. Visible-light photocatalysis provides a versatile method for the perfluoroalkylation of aniline derivatives. researchgate.net Using a suitable photocatalyst (e.g., Ru or Ir complexes) and a perfluoroalkyl source (e.g., perfluoroalkyl iodides), the amine can be functionalized. The reaction is initiated by the generation of a perfluoroalkyl radical, which then reacts with the electron-rich aniline substrate.

Table 3: Representative Alkylation Reaction

| Reactant | Reagents | Product | Reaction Type |

|---|

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is strongly influenced by the directing effects of the two existing substituents. wikipedia.org

Influence of Isopropoxy and Trifluoromethyl Groups on Regioselectivity

The regiochemical outcome of SEAr reactions is determined by the competing electronic effects of the isopropoxy and trifluoromethyl groups.

Isopropoxy Group (-OCH(CH₃)₂): This is an activating group. The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). wikipedia.orglibretexts.org This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the isopropoxy group, making these positions more nucleophilic and susceptible to attack by electrophiles. wikipedia.org Although it has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, the resonance effect is dominant. wikipedia.org Therefore, the isopropoxy group is a strong ortho, para-director.

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group. Due to the high electronegativity of the fluorine atoms, it exerts a powerful electron-withdrawing inductive effect (-I). wikipedia.orgmdpi.com This effect withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. The -CF₃ group deactivates the ortho and para positions significantly more than the meta position. youtube.com Consequently, it is a meta-director. wikipedia.org

In this compound, the substituents are adjacent. The powerful activating and ortho, para-directing effect of the isopropoxy group generally overrides the deactivating, meta-directing effect of the trifluoromethyl group. youtube.com The positions on the ring are influenced as follows:

Position 2: Ortho to the amine, ortho to the trifluoromethyl group, and meta to the isopropoxy group. This position is strongly deactivated by the -CF₃ group.

Position 5: Ortho to the isopropoxy group and meta to both the amine and trifluoromethyl groups. This position is strongly activated by the isopropoxy group and is the preferred site for electrophilic attack.

Position 6: Para to the trifluoromethyl group and meta to the amine and isopropoxy groups. This position is deactivated.

Therefore, electrophilic substitution is predicted to occur predominantly at the C-5 position, which is ortho to the strongly activating isopropoxy group and avoids the deactivating influence of the trifluoromethyl group.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Relation to -NH₂ | Relation to -CF₃ | Relation to -OCH(CH₃)₂ | Predicted Reactivity |

|---|---|---|---|---|

| 2 | ortho | ortho | meta | Highly Deactivated |

| 5 | meta | meta | ortho | Highly Activated |

| 6 | meta | para | meta | Deactivated |

Nucleophilic Aromatic Substitution Involving the Aniline Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). youtube.com

In the case of this compound, the molecule possesses a potent electron-withdrawing trifluoromethyl group. This -CF₃ group significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. mdpi.com Specifically, it activates the positions ortho and para to it (positions 2, 4, and 6) towards nucleophiles.

However, the parent molecule itself is not a suitable substrate for a typical SNAr reaction because it lacks a conventional leaving group on the aromatic core. The substituents (H, -NH₂, -OCH(CH₃)₂) are not readily displaced by common nucleophiles under SNAr conditions. For a nucleophilic aromatic substitution to occur on this core structure, a derivative containing a suitable leaving group, such as a halogen (F, Cl, Br, I) or a nitro group (-NO₂), would be required at one of the activated positions.

Table 5: Potential for Nucleophilic Aromatic Substitution on a Halogenated Derivative

| Derivative | Position of Leaving Group (X=Halogen) | Activation by -CF₃ | Feasibility of SNAr |

|---|---|---|---|

| 2-Halo-4-isopropoxy-3-(trifluoromethyl)aniline | ortho | Strong | High |

| 5-Halo-4-isopropoxy-3-(trifluoromethyl)aniline | meta | Weak | Low |

| 6-Halo-4-isopropoxy-3-(trifluoromethyl)aniline | para | Strong | High |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For anilines such as this compound, these reactions typically involve either direct C-N bond formation or participation in C-C coupling after conversion of the amino group to a halide.

The amino group of this compound can participate directly in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, to form diarylamines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For a substrate like this compound, the reaction would involve its coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. uit.no The presence of both electron-donating and electron-withdrawing groups on the aniline ring can influence the reaction's efficiency. beilstein-journals.org

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 |

| Aryl Chloride | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Dioxane | 110 |

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The reactivity of the aryl halide in an Ullmann condensation follows the order I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the coupling. wikipedia.org

| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Iodide | CuI | Phenanthroline | K₂CO₃ | DMF | 120-150 |

| Aryl Bromide | Cu(I) oxide | DMEDA | Cs₂CO₃ | NMP | 150-180 |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. To utilize this compound in a Suzuki-Miyaura reaction, it must first be converted into an aryl halide, typically an iodo- or bromo-derivative. The iodination of anilines can be achieved using various reagents, such as N-iodosuccinimide (NIS) or iodine monochloride. commonorganicchemistry.comorganic-chemistry.org The directing effects of the isopropoxy and trifluoromethyl groups would likely favor iodination at the position ortho to the amino group.

Once the corresponding aryl iodide is formed, it can undergo Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) complex and requires a base.

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 90 |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/Water | 80 |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, application of this reaction to this compound requires its prior conversion to an aryl halide.

The resulting halo-aniline can then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine such as triethylamine or diisopropylamine. wikipedia.orgyoutube.com

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | Room Temp to 50 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 |

Derivatization Strategies for Structural Modification and Complexity

The amino group of this compound is a key site for derivatization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or anhydrides, leads to the formation of substituted benzamide (B126) derivatives. This acylation reaction is a common method for protecting the amino group or for introducing a new structural motif. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The steric hindrance and electronic properties of both the aniline and the acylating agent can affect the reaction rate. nih.gov

| Acylating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Benzoyl chloride | Pyridine | Dichloromethane | 0 to Room Temp |

| Acetic anhydride | Triethylamine | THF | Room Temp |

The synthesis of N-trifluoroalkyl anilines can be achieved through various methods. One approach involves the reaction of a secondary amine with a trifluoromethylating agent. Therefore, this compound would first need to be converted to a secondary amine, for example, through reductive amination. Subsequent N-trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of an oxidant or by using hypervalent iodine reagents. A more direct approach for the synthesis of N-CF₃ compounds from secondary aromatic amines involves the use of carbon disulfide and silver fluoride. chinesechemsoc.org This method has been shown to be effective for a range of secondary aromatic amines with various substituents. chinesechemsoc.org

| Reagents | Solvent | Temperature (°C) |

|---|---|---|

| CS₂, AgF | Acetonitrile | 50 |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Vibrational Spectroscopy Applications for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for investigating the conformational landscape and non-covalent interactions of molecules like 4-Isopropoxy-3-(trifluoromethyl)aniline. figshare.com The vibrational modes of the molecule are sensitive to the spatial arrangement of its constituent atoms and the presence of interactions such as hydrogen bonding. nih.gov

The N-H stretching vibrations of the primary amine group are particularly informative. In a non-polar solvent or the gas phase, these typically appear as two distinct bands (symmetric and asymmetric stretches) in the 3400-3500 cm⁻¹ region. The presence of intermolecular hydrogen bonding, where the amine group acts as a hydrogen donor, leads to a broadening and shifting of these bands to lower frequencies. nih.gov

Conformational analysis can be performed by studying the fingerprint region (below 1500 cm⁻¹), where complex vibrations sensitive to the molecule's geometry occur. mdpi.com Different rotational isomers (conformers), arising from the rotation around the C-O bond of the isopropoxy group or the C-N bond, would exhibit slightly different vibrational frequencies, allowing for their potential identification. nih.gov Computational studies on related substituted anilines have shown that the position of substituents significantly influences the vibrational frequencies of the benzene (B151609) ring. nih.govresearchgate.net

Table 1: Expected Characteristic FT-IR Vibrational Bands for this compound This table is generated based on characteristic frequencies for aniline (B41778) and its substituted derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric Stretch | ~3480 | Medium | Sensitive to hydrogen bonding. |

| N-H Symmetric Stretch | ~3390 | Medium | Sensitive to hydrogen bonding. |

| C-H Aromatic Stretch | 3000-3100 | Medium-Weak | |

| C-H Aliphatic Stretch | 2850-3000 | Medium | From the isopropoxy group. |

| C=C Aromatic Stretch | 1600-1620 | Strong | |

| N-H Scissoring | 1590-1650 | Medium | |

| C-O-C Asymmetric Stretch | 1200-1250 | Strong | Ether linkage of the isopropoxy group. |

| C-F Stretch | 1100-1300 | Very Strong | Characteristic for the trifluoromethyl group. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic ring and the C-C backbone. The symmetric "breathing" mode of the benzene ring typically gives a strong signal in the Raman spectrum. The symmetric C-F stretching modes of the trifluoromethyl group would also be Raman active. nih.gov By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved, aiding in a detailed conformational and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropoxy group, the aromatic ring, and the amine group.

Aromatic Protons: The three protons on the benzene ring would appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (splitting) are dictated by the electronic effects of the three substituents (-NH₂, -OC₃H₇, -CF₃).

Isopropoxy Protons: The methine proton (-CH) of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) would, in turn, appear as a doublet due to coupling with the single methine proton.

Amine Protons: The two protons of the amine (-NH₂) group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on empirical data for structurally similar compounds.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H (3 protons) | 6.7 - 7.2 | Multiplet (m) | Complex pattern due to ortho, meta, and para couplings. |

| Isopropoxy -CH | 4.4 - 4.6 | Septet (sept) | Coupled to 6 methyl protons. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | Chemical shift is variable. |

| Isopropoxy -CH₃ (6 protons) | 1.2 - 1.4 | Doublet (d) | Coupled to one methine proton. |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the electronegative oxygen, nitrogen, and the electron-withdrawing trifluoromethyl group will have their chemical shifts significantly affected.

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF coupling).

Isopropoxy Carbons: Two signals are expected for the isopropoxy group: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on empirical data for structurally similar compounds.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-O | 148 - 152 | |

| Aromatic C-N | 140 - 145 | |

| Aromatic C-CF₃ | 125 - 130 | Exhibits C-F coupling. |

| Aromatic C-H (3 carbons) | 110 - 125 | |

| Trifluoromethyl -CF₃ | 120 - 128 | Quartet due to ¹JCF coupling. |

| Isopropoxy -CH | 70 - 72 | |

| Isopropoxy -CH₃ | 21 - 23 |

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The trifluoromethyl group in this compound makes this technique particularly valuable.

A single signal, a singlet, is expected in the ¹⁹F NMR spectrum, as the three fluorine atoms of the -CF₃ group are chemically equivalent and have no neighboring fluorine or hydrogen atoms to couple with. The chemical shift of this signal is extremely sensitive to changes in the electronic environment of the molecule. acs.org This sensitivity makes ¹⁹F NMR an excellent tool for monitoring chemical reactions. rsc.org

For example, if this compound undergoes a reaction at the amine group (e.g., acylation or alkylation), the electronic nature of the substituent at position 1 changes. This change is transmitted through the aromatic ring, altering the electron density around the -CF₃ group at position 3. This alteration causes a predictable shift in the ¹⁹F NMR signal. By monitoring the disappearance of the starting material's signal and the appearance of a new signal for the product, the reaction's progress, kinetics, and yield can be accurately and conveniently tracked in real-time. researchgate.net

Table 4: Application of ¹⁹F NMR in Reaction Monitoring

| Reaction Stage | Species Present | Expected ¹⁹F NMR Signal |

| Start (t=0) | This compound | Singlet at δ₁ |

| During Reaction | Mixture of starting material and product | Two singlets at δ₁ and δ₂ |

| End of Reaction | Product | Singlet at δ₂ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.

In a typical analysis, the compound would be introduced into the mass spectrometer, where it undergoes ionization, commonly through techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The protonated molecule [M+H]⁺ would confirm the compound's molecular weight. For this compound (C10H12F3NO), the exact mass is approximately 219.0871 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing mass accuracy to within a few parts per million (ppm). nih.gov

Common fragmentation patterns for aromatic compounds include the cleavage of ether bonds and the loss of alkyl radicals. For this compound, expected fragmentation could include the loss of a propyl group (C3H7) or propene (C3H6), and subsequent cleavages of the aniline ring structure. Analysis of impurities in related compounds like 3-bromo-5-(trifluoromethyl)aniline (B1272211) has also been successfully achieved using hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), demonstrating the power of this method for detailed chemical characterization. srce.hrresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

Kinetic Studies Using Spectroscopic Monitoring

Kinetic studies are fundamental to understanding the reaction mechanisms, rates, and factors influencing the chemical transformations of this compound. Spectroscopic monitoring techniques, such as UV-Vis or fluorescence spectroscopy, are particularly powerful for these studies because they allow for real-time, non-invasive measurement of changes in the concentration of reactants, intermediates, or products. nih.gov

The methodology typically involves monitoring the change in absorbance or fluorescence at a specific wavelength that is characteristic of a particular species in the reaction mixture. For instance, if this compound is consumed in a reaction to form a product with a different chromophore, the rate of its disappearance can be followed by the decrease in its characteristic absorbance peak. Conversely, the rate of product formation can be tracked by the increase in its absorbance. nih.gov

By conducting a series of experiments where the initial concentrations of reactants are systematically varied, researchers can determine the rate law for the reaction. This provides insights into the reaction order with respect to each reactant and allows for the calculation of the rate constant (k). Stopped-flow spectroscopy is a common technique used for studying fast reactions, where solutions of the reactants are rapidly mixed, and the subsequent spectral changes are monitored on a millisecond timescale. nih.gov

While specific kinetic data for reactions involving this compound are not detailed in the provided search results, these established spectroscopic methods would be the standard approach to investigate its reactivity. For example, its participation in reactions such as N-acylation, diazotization, or coupling reactions could be quantitatively analyzed to understand mechanistic pathways and optimize reaction conditions. The data obtained, such as observed rate constants (k_obs) under different conditions, are crucial for building a comprehensive profile of the compound's chemical behavior. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physical and chemical properties of a compound in its solid state. rsc.orgbath.ac.uk

While a crystal structure for this compound itself is not available in the cited literature, the structure of the closely related analog, 4-Methoxy-3-(trifluoromethyl)aniline (B1361164) (C8H8F3NO), offers significant insights. nih.gov The analysis of this analog reveals critical structural features that are likely to be conserved in the isopropoxy derivative.

The crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline was determined to be in the orthorhombic crystal system. nih.gov In this structure, the molecule's conformation and packing are stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···F, N-H···N, and C-H···F interactions are observed, which dictate how the molecules arrange themselves in the crystal lattice. nih.gov The methoxy (B1213986) group is nearly coplanar with the benzene ring, inclined at an angle of 8.7(4)°. nih.gov It is expected that the bulkier isopropoxy group in this compound would influence the crystal packing and potentially the planarity with the benzene ring, but the types of hydrogen-bonding interactions would likely be similar.

This structural information is invaluable for fields such as crystal engineering and materials science, as the solid-state structure influences properties like solubility, melting point, and stability.

Table 2: Crystallographic Data for the Analog Compound 4-Methoxy-3-(trifluoromethyl)aniline nih.gov

In-depth Computational and Theoretical Chemistry Studies of this compound Not Publicly Available

A thorough investigation of scientific literature and chemical databases reveals a lack of specific computational and theoretical chemistry studies for the compound this compound. Despite extensive searches for scholarly articles and data, the detailed analyses required to construct an article based on the provided outline—including Density Functional Theory (DFT) calculations, Ab Initio methods, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) investigations, and Natural Bonding Orbital (NBO) analysis—have not been published in accessible resources.

While computational studies are common for many chemical compounds, it appears that this compound has not been a specific subject of such detailed theoretical investigation in the public domain. Research in computational chemistry is often driven by the compound's potential applications in areas like materials science or pharmacology. The absence of published data may indicate that this specific molecule has not yet been identified as a primary candidate for studies requiring in-depth quantum chemical analysis.

To fulfill the request as outlined, specific research would need to be conducted to generate the necessary data. This would involve:

Quantum Chemical Calculations: Performing geometry optimization and electronic property calculations using Density Functional Theory (DFT) and Ab Initio methods. This would provide foundational data on the molecule's structure and electronic behavior.

Molecular Orbital Analysis: Calculating the energies of the HOMO and LUMO to understand the molecule's electronic excitation properties and reactivity. This would also involve analyzing the potential for intramolecular charge transfer.

Without access to the output of these computational chemistry calculations, it is not possible to provide the detailed research findings and data tables requested for each subsection of the proposed article. Scientific accuracy precludes the estimation or extrapolation of such specific data from other, similar compounds.

Therefore, the generation of a scientifically accurate and detailed article on the "Computational and Theoretical Chemistry Studies of this compound" is not feasible at this time due to the absence of the necessary primary research data in the public scientific literature.

Computational and Theoretical Chemistry Studies of 4 Isopropoxy 3 Trifluoromethyl Aniline

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a crucial descriptor derived from computational calculations that helps in understanding the electronic distribution within a molecule. rsc.org It provides a visual map of the electrostatic potential on the electron density surface, which is instrumental in predicting how a molecule will interact with other chemical species. nih.govmdpi.com The MEP surface is color-coded to represent different potential regions: areas of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. nih.gov

Density Functional Theory (DFT) calculations are commonly employed to generate MEP surfaces. thaiscience.info For instance, studies on substituted anilines like 4-aminoaniline, 4-nitroaniline, and 4-isopropylaniline (B126951) have successfully used DFT methods to map their MEPs and understand their reactivity. thaiscience.infotci-thaijo.org In these studies, the negative potential sites, indicative of regions prone to electrophilic attack, were identified around the nitrogen atoms of the amino groups and the oxygen atoms of nitro groups. thaiscience.infotci-thaijo.org

For 4-isopropoxy-3-(trifluoromethyl)aniline, an MEP analysis would be expected to reveal several key features:

Negative Potential Regions: Significant negative electrostatic potential would be localized on the nitrogen atom of the amino group and the oxygen atom of the isopropoxy group. These sites represent the primary centers for interaction with electrophiles. The aromatic ring itself, enriched by the electron-donating effects of the amino and isopropoxy groups, would also exhibit negative potential, particularly at the carbon atoms ortho and para to these activating groups.

Positive Potential Regions: A strong positive potential region would be concentrated around the highly electronegative fluorine atoms of the trifluoromethyl group, highlighting its powerful electron-withdrawing nature. The hydrogen atoms of the amino group would also show positive potential.

These insights from MEP mapping are critical for predicting the molecule's role in hydrogen bonding and its initial orientation when approaching a reactant. nih.gov The calculated values of various quantum chemical descriptors for related aniline (B41778) derivatives further quantify their reactivity.

| Parameter | p-Aminoaniline | p-Nitroaniline | p-Isopropylaniline |

|---|---|---|---|

| Energy Gap (eV) | 4.6019 | 3.8907 | 5.2968 |

| Electrophilicity Index (ω) (eV) | 0.6456 | 1.7797 | 0.6284 |

| Nucleophilicity Index (N) (eV) | 4.9973 | 2.9065 | 4.1400 |

The data indicate that a lower energy gap is associated with higher reactivity. thaiscience.info Based on this, this compound, with its combination of strong activating and deactivating groups, would have its reactivity profile finely tuned, a characteristic that an MEP analysis would clearly delineate.

Mechanistic Computational Studies

Computational studies are essential for mapping the entire energy landscape of a chemical reaction, including the identification of intermediates, transition states, and the calculation of activation barriers. acs.org This mechanistic insight is fundamental to understanding and optimizing reaction conditions.

DFT calculations are a cornerstone for elucidating reaction pathways. By modeling the interaction of reactants, chemists can trace the geometric and energetic changes that occur as the reaction progresses from reactants to products via a transition state. The transition state is the highest energy point on the minimum energy path, and its energy relative to the reactants defines the activation energy barrier, which is a key determinant of the reaction rate.

A computational study on the atmospheric reaction of 4-methyl aniline with hydroxyl radicals illustrates this approach. mdpi.com Using the M06-2X and CCSD(T) methods, researchers identified multiple possible reaction pathways, including OH addition to the aromatic ring and hydrogen abstraction from the amino or methyl groups. mdpi.com For each pathway, the transition state structure was located, and its energy was calculated.

| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| OH Addition (to C-NH₂) | Formation of adduct IS1 | -45.6 |

| OH Addition (to C₂) | Formation of adduct IS2 | -16.7 |

| H-Abstraction (from NH₂) | Formation of NH-C₆H₄-CH₃ + H₂O | -11.2 |

| H-Abstraction (from CH₃) | Formation of C₆H₅-NH₂-CH₂ + H₂O | 20.9 |

Note: Negative activation energies indicate the formation of a pre-reactive complex with energy lower than the initial reactants.

The results showed that hydrogen abstraction from the amino group was the most favorable pathway, leading to the major product. mdpi.com A similar computational methodology could be applied to study reactions of this compound, such as electrophilic substitution, oxidation, or N-alkylation. Such studies would involve mapping the potential energy surface to identify the operative mechanism and the rate-determining transition state, providing a quantitative understanding of the molecule's reactivity.

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. For substituted aromatic compounds like this compound, predicting the site of electrophilic aromatic substitution (EAS) is a classic chemical problem. The outcome is governed by the interplay of the directing effects of the substituents already on the ring. libretexts.org

The isopropoxy group is an activating, ortho-, para-director due to the resonance donation of its oxygen lone pairs into the aromatic π-system.

The amino group is also a strongly activating, ortho-, para-director.

The trifluoromethyl group is a strongly deactivating, meta-director due to the powerful inductive electron withdrawal from the electronegative fluorine atoms. libretexts.org

In this compound, these effects are in competition. The isopropoxy group at C4 and the amino group at C1 direct incoming electrophiles to the C2, C6, and C5 positions. The trifluoromethyl group at C3 directs to the C5 position. Thus, the C5 position is electronically favored by all directing groups, suggesting it is a likely site of substitution. However, positions C2 and C6 are also activated.

Computational chemistry offers a quantitative method to resolve these competing influences. The standard theoretical approach involves calculating the activation energies for the electrophilic attack at each possible position on the ring. rsc.org The reaction proceeds via a high-energy cationic intermediate (the arenium ion or Wheland intermediate), and the stability of this intermediate is key to determining the regiochemical outcome. libretexts.org The pathway that proceeds through the most stable intermediate (and thus has the lowest activation energy) will be the dominant one. libretexts.org

A study on the nitration of benzenesulfonic acid using Molecular Electron Density Theory (MEDT) demonstrates this principle. rsc.org Researchers calculated the activation Gibbs free energies for the attack of the nitronium ion (NO₂⁺) at the ortho, meta, and para positions.

| Reaction Path | ΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| ortho-attack | 16.2 | 18.7% |

| meta-attack | 15.5 | 81.0% |

| para-attack | 18.3 | 0.3% |

The calculations correctly predicted that the meta product would be overwhelmingly favored, in agreement with experimental results. rsc.org For this compound, a similar computational analysis would provide a definitive prediction of the major product in an EAS reaction by quantifying the energetic cost of forming the arenium ion at each potential site, thereby guiding synthetic efforts.

Applications in Organic Synthesis As an Intermediate and Building Block

Role in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these cyclic structures are prevalent in a vast number of therapeutic agents. 4-Isopropoxy-3-(trifluoromethyl)aniline is an important precursor for several classes of heterocyclic systems.

Substituted anilines are fundamental starting materials for constructing fused bicyclic heterocycles. The analogous compound, 4-Methoxy-3-(trifluoromethyl)aniline (B1361164), is noted for its use in synthesizing quinolines, benzotriazoles, and benzimidazoles, highlighting the synthetic utility of this substitution pattern. ossila.com

Quinolines: The quinoline (B57606) scaffold is present in numerous pharmaceuticals. Classic synthetic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines as key reactants. jptcp.comiipseries.orgnih.gov In these reactions, the aniline (B41778) nitrogen and an adjacent aromatic carbon participate in a cyclization reaction with a three-carbon unit (like glycerol (B35011) or an α,β-unsaturated carbonyl compound) to form the fused pyridine (B92270) ring of the quinoline system. iipseries.orgnih.govresearchgate.net The specific substituents on the aniline precursor, such as the isopropoxy and trifluoromethyl groups, are directly incorporated into the final quinoline product, influencing its chemical and biological properties. rsc.org

Benzotriazoles: These heterocycles are synthesized from ortho-substituted anilines. A common method involves the diazotization of an o-phenylenediamine (B120857) derivative, which then undergoes spontaneous intramolecular cyclization. ijrrjournal.comcutm.ac.in this compound can be chemically modified to create the necessary diamine precursor, enabling its entry into this synthetic pathway. The resulting benzotriazoles are valuable in medicinal chemistry and as chemical auxiliaries. ijrrjournal.com

Benzimidazoles: The benzimidazole (B57391) core is another privileged scaffold in drug discovery. researchgate.netnih.gov The most prevalent synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. ijrar.orgscielo.brijpsm.com By converting this compound into the corresponding diamine, it can be used to produce benzimidazoles bearing its characteristic substitution pattern, which is relevant for creating new active pharmaceutical ingredients (APIs). ossila.com

| Precursor Pattern | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| Substituted Aniline | Friedländer Annulation | Quinolines | Core of many antimalarial and antibacterial drugs. nih.gov |

| o-Phenylenediamine | Diazotization/Cyclization | Benzotriazoles | Used as corrosion inhibitors and in pharmaceutical synthesis. ijrrjournal.com |

| o-Phenylenediamine | Condensation with Aldehydes | Benzimidazoles | Found in proton-pump inhibitors and anthelmintic agents. researchgate.net |

Pyrimidine-based structures are crucial components of nucleic acids and are found in many bioactive molecules. nih.gov The synthesis of fused pyrimidine (B1678525) systems, such as pyrido[4,3-d]pyrimidines, can be achieved using trifluoromethyl-substituted precursors. researchgate.net Furthermore, related aniline compounds like 3-isopropoxyaniline (B150228) are known reactants in the preparation of triazolo[4,5-d]pyrimidinones, which feature a pyrimidine ring fused with a triazole. This indicates the potential of this compound to serve as a building block for complex, multi-ring heterocyclic systems that contain a pyrimidine core, which are of interest in drug discovery. nih.gov

Contributions to Fluorinated Compound Development

The introduction of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. apolloscientific.co.ukfluorochem.co.uk

This compound is itself a valuable fluorinated building block. apolloscientific.co.ukfluorochem.co.uk Its primary role in this context is to carry the trifluoromethyl group into more complex molecular architectures. nih.gov The CF3 group is strongly electron-withdrawing and can significantly alter the electronic properties of the molecule, which is a key aspect of rational drug design. researchgate.net This compound serves as an intermediate for producing other trifluoromethyl-containing molecules, such as pesticides and materials for optical waveguides. nih.govchemicalbook.com The presence of the CF3 group is often associated with improved performance in the final product, whether it be a pharmaceutical or an agrochemical.

Utility in Pharmaceutical Synthesis

The aniline moiety is a versatile functional group in pharmaceutical synthesis, acting as a precursor for a wide range of transformations.

Modern synthetic methods are continually expanding the toolbox for creating complex molecules. Recent advancements include metallaphotoredox-catalyzed reactions that allow for the modular synthesis of elaborate N-trifluoroalkyl anilines from starting materials like nitroarenes (which are readily converted to anilines). nih.gov These methods enable the construction of aniline derivatives with intricate, three-dimensional N-alkyl chains that also contain a trifluoromethyl group. nih.gov Such complex architectures are of high interest in medicinal chemistry for exploring new chemical space and developing drugs with improved properties. nih.gov The amino group of this compound is a key reactive site that can be derivatized using these advanced techniques to build novel N-trifluoroalkyl aniline structures. nih.govrsc.org

As a Building Block for Diverse Drug-Like Molecules

The presence of the trifluoromethyl group in this compound is of particular interest in medicinal chemistry. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. As a result, this compound is a sought-after building block in the synthesis of novel pharmaceutical compounds. Research in this area focuses on incorporating the 4-isopropoxy-3-(trifluoromethyl)phenyl moiety into larger molecular scaffolds to explore potential therapeutic activities.

Applications in Agrochemical Research

In the field of agrochemical research, fluorinated compounds often exhibit potent biological activities. The structural features of this compound make it a relevant intermediate for the development of new crop protection agents.

Intermediate for Pesticide and Herbicide Development

This aniline derivative is utilized as a precursor in the synthesis of novel pesticides and herbicides. The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their efficacy and selectivity. The synthesis of new active ingredients often involves the chemical modification of the aniline nitrogen of this compound to create a wide range of potential herbicidal and pesticidal compounds.

Potential in Materials Science

The unique electronic and physical properties conferred by the fluorine atoms in this compound also suggest its potential utility in the field of materials science.

Precursor for Polymers and Advanced Materials

There is growing interest in the development of fluorinated polymers and advanced materials due to their desirable properties, such as thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. The incorporation of the trifluoromethyl group into the polymer backbone can significantly influence the material's properties, opening up possibilities for applications in areas such as high-performance coatings, advanced electronics, and specialty membranes. Further research is ongoing to fully explore the potential of this compound in creating novel materials with tailored functionalities.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for substituted anilines often rely on classical multi-step procedures that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic routes to 4-Isopropoxy-3-(trifluoromethyl)aniline.

Key areas for investigation include:

Greener Alkylation/Etherification: The introduction of the isopropoxy group typically involves the alkylation of the corresponding phenol (B47542). Research into using greener isopropylating agents, such as isopropyl carbonate, and employing catalytic systems (e.g., solid acid catalysts, phase-transfer catalysts) could minimize waste and avoid the use of isopropyl halides.

Catalytic Nitro Group Reduction: The final step in many aniline (B41778) syntheses is the reduction of a nitro precursor. Moving away from traditional metal-acid reductions (e.g., Fe/HCl) towards catalytic hydrogenation with reusable catalysts (e.g., supported platinum, palladium, or nickel) would significantly improve the sustainability of the process. Research into transfer hydrogenation using safer hydrogen donors is also a promising avenue.

Direct C-H Amination: A more ambitious and novel approach would be the development of a method for the direct C-H amination of an appropriate isopropoxy-trifluoromethyl-benzene precursor. While challenging, success in this area would represent a major step forward in synthetic efficiency by reducing the number of synthetic steps.

| Synthetic Strategy | Traditional Method | Potential Sustainable Alternative | Key Benefit |

| Isopropoxy Group Introduction | Alkylation with isopropyl bromide/iodide | Catalytic etherification with isopropyl alcohol or carbonate | Avoids halide waste, improves atom economy |

| Aniline Formation | Reduction of nitro group with Fe/HCl | Catalytic hydrogenation (e.g., Pd/C, PtO₂) or transfer hydrogenation | Reduces metal waste, milder conditions |

| Overall Route | Multi-step synthesis from simpler aromatics | Direct C-H amination of a substituted benzene (B151609) | Step economy, reduced overall waste |

Exploration of Catalytic Reactions Involving this compound

The amine functionality of this compound makes it a candidate for use as a ligand or a key substrate in a variety of catalytic reactions. The electronic modulation by its substituents could lead to unique reactivity and selectivity.

Future research could explore its role in:

Cross-Coupling Reactions: Investigating its utility in Buchwald-Hartwig amination, Suzuki, and Sonogashira couplings, both as a substrate and, upon derivatization, as a ligand for the metal catalyst. The electronic push-pull nature of the substituents could influence reaction kinetics and yields.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The trifluoromethyl group can be a powerful tool for inducing selectivity through steric and electronic interactions in the catalyst's coordination sphere.

Photoredox Catalysis: The electron-rich nature of the aniline moiety suggests its potential as an electron donor in photoredox catalytic cycles. Exploring its application in light-mediated reactions could open doors to novel transformations under mild conditions.

Advanced Structural Studies and Conformational Dynamics

A detailed understanding of the three-dimensional structure and conformational behavior of this compound is crucial for predicting its reactivity and designing new applications. While the structures of related compounds like 4-methoxy-3-(trifluoromethyl)aniline (B1361164) have been studied, a dedicated investigation into the isopropoxy analogue is warranted. nih.govresearchgate.net

Promising research directions include:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. This would reveal how the bulky isopropoxy and trifluoromethyl groups influence crystal packing and hydrogen bonding networks. nih.gov

Advanced NMR Spectroscopy: In-depth solution-state studies using 2D NMR techniques (NOESY, ROESY) and variable temperature NMR could elucidate the preferred conformation of the flexible isopropoxy group and the rotational barrier around the C-O bond. Furthermore, ¹⁹F NMR can serve as a sensitive probe to monitor electronic changes and interactions within the molecule. nih.gov

Microwave Spectroscopy: Gas-phase studies using rotational spectroscopy could provide highly accurate structural information, free from intermolecular effects, offering a benchmark for comparison with solid-state and computational data.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and their applications, modern high-throughput technologies should be applied. Integrating the synthesis of this compound and its subsequent derivatization into automated and continuous flow platforms offers significant advantages. nih.gov

Future work should focus on:

Developing Flow Synthesis Protocols: Converting key synthetic steps to a continuous flow process can enhance safety (especially for exothermic or hazardous reactions), improve reproducibility, and allow for easier scaling. uc.pt

Automated Library Synthesis: Utilizing automated synthesis platforms can enable the rapid production of a library of analogues by reacting this compound with a diverse set of building blocks. scripps.edusynplechem.com This is particularly valuable for medicinal chemistry and materials science research, where structure-activity relationships are investigated.

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, LC-MS) into a flow setup would allow for rapid reaction optimization using algorithms, minimizing the time and resources required to find the best reaction conditions. scripps.edu

Synergistic Computational-Experimental Investigations for Deeper Mechanistic Understanding

A powerful approach to unlocking new chemistry is the combination of computational modeling with experimental validation. This synergy can provide deep insights into reaction mechanisms, transition states, and the origins of reactivity and selectivity that would be difficult to obtain by either method alone.

Key areas for collaborative investigation are:

DFT Calculations: Density Functional Theory can be used to model reaction pathways for processes involving this compound. This can help predict the feasibility of new reactions, understand the role of catalysts, and explain observed regioselectivity or stereoselectivity.

Molecular Dynamics Simulations: Simulating the conformational dynamics of the molecule can provide insight into the populations of different conformers and how they might interact with enzymes or receptors in a biological context.

Spectroscopic Characterization of Intermediates: Computational predictions of the spectroscopic signatures (e.g., NMR, IR) of proposed reaction intermediates can guide experimental efforts to detect and characterize these transient species, providing strong evidence for a particular reaction mechanism.

| Research Avenue | Techniques/Methodologies | Potential Outcome |

| Advanced Structural Studies | Single-Crystal X-ray Diffraction, ¹⁹F NMR, Microwave Spectroscopy | Precise 3D structure, understanding of substituent effects on conformation |

| Flow/Automated Synthesis | Continuous flow reactors, robotic synthesis platforms, in-line analytics | Rapid synthesis of derivatives, improved safety and scalability |

| Computational-Experimental Synergy | DFT Calculations, Molecular Dynamics, In-situ Spectroscopy | Deep mechanistic insights, predictive models for reactivity |

Q & A

Q. What are the common synthetic routes for 4-Isopropoxy-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Synthesis typically involves multi-step functionalization of aniline derivatives. A key approach includes:

- Chlorination/Substitution : Starting with 2-chloro-3-(trifluoromethyl)aniline, isopropoxy groups can be introduced via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Reaction temperature (80–120°C) and solvent polarity significantly affect NAS efficiency. For example, polar aprotic solvents like DMF enhance nucleophilicity, while controlled stoichiometry of reagents minimizes side products .

- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The isopropoxy group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while the trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.3–7.8 ppm). Coupling constants (e.g., J = 6 Hz for isopropoxy) confirm substitution patterns .

- FTIR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups. Absence of carbonyl (~1700 cm⁻¹) or hydroxyl (~3200 cm⁻¹) peaks confirms purity .

- Mass Spectrometry : High-resolution MS (e.g., m/z 263.1 [M+H]⁺) corroborates molecular weight .

Advanced Research Questions

Q. How does the presence of isopropoxy and trifluoromethyl groups influence the electronic and steric environment of the aniline ring, and what implications does this have in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing trifluoromethyl group (-CF₃) deactivates the ring, directing electrophilic substitution to the para position. The isopropoxy group (-O-iPr) acts as a moderate electron donor via resonance, creating regioselectivity in reactions like Suzuki-Miyaura couplings .

- Steric Hindrance : The bulky -CF₃ and -O-iPr groups reduce reactivity at the ortho position, favoring mono-substitution in cross-coupling reactions. This is critical for synthesizing asymmetric biaryl structures .

- Catalyst Design : Palladium catalysts with bulky ligands (e.g., XPhos) mitigate steric challenges, improving yields in Buchwald-Hartwig aminations .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity and spectroscopic properties of this compound?

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets accurately predict vibrational frequencies (FTIR), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps). For example, HOMO localization on the amino group explains its nucleophilic reactivity .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations in DMF or acetonitrile replicate experimental reaction environments, aiding in predicting solvolysis pathways .

- Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) calculations identify energy barriers for NAS or coupling reactions, guiding synthetic route optimization .

Q. How should researchers address discrepancies in reported reaction yields for nucleophilic substitution reactions involving this compound?

- Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. DMSO), and base (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions. For example, higher temperatures (>100°C) may accelerate side reactions like hydrolysis .

- Analytical Validation : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that reduce yields. Adjust purification protocols (e.g., gradient elution) accordingly .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in isopropoxy) or kinetic isotope effects (KIE) can clarify rate-determining steps, resolving contradictions in literature mechanisms .

Methodological Considerations for Data Contradictions

- Reproducibility : Document reaction parameters (e.g., moisture levels, catalyst batch) meticulously, as minor variations in NAS conditions can lead to significant yield differences .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. X-ray crystallography) to confirm structural assignments, especially for regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.